

# Comparative analysis of the cardiovascular outcomes of Ertugliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ertugliflozin |           |
| Cat. No.:            | B3433122      | Get Quote |

# Ertugliflozin's Cardiovascular Profile: A Comparative Analysis

A comprehensive review of the pivotal VERTIS CV trial reveals that **ertugliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, demonstrates cardiovascular safety in patients with type 2 diabetes and established atherosclerotic cardiovascular disease. While meeting its primary endpoint of non-inferiority for major adverse cardiovascular events (MACE), its performance in demonstrating superiority and in direct comparison to other SGLT2 inhibitors warrants a detailed examination for researchers and drug development professionals.

This guide provides an objective comparison of the cardiovascular outcomes of **ertugliflozin** with other leading SGLT2 inhibitors, supported by data from their respective landmark clinical trials.

## Comparative Cardiovascular Outcomes of SGLT2 Inhibitors

The following tables summarize the primary cardiovascular outcomes from the pivotal trials for **ertugliflozin** (VERTIS CV), empagliflozin (EMPA-REG OUTCOME), canagliflozin (CANVAS Program), and dapagliflozin (DECLARE-TIMI 58).

### **Table 1: Major Adverse Cardiovascular Events (MACE)**



| Trial (Drug)                       | Patient Population                                                | MACE (CV Death,<br>Non-fatal MI, Non-<br>fatal Stroke)                                             | Hazard Ratio (95%<br>CI) |
|------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------|
| VERTIS CV<br>(Ertugliflozin)       | 8,246 patients with<br>T2D and established<br>ASCVD               | 11.9% (Ertugliflozin)<br>vs. 11.9% (Placebo)                                                       | 0.97 (0.85 - 1.11)[1]    |
| EMPA-REG OUTCOME (Empagliflozin)   | 7,020 patients with<br>T2D and high CV risk                       | 10.5% (Empagliflozin)<br>vs. 12.1% (Placebo)                                                       | 0.86 (0.74 - 0.99)[2][3] |
| CANVAS Program<br>(Canagliflozin)  | 10,142 patients with<br>T2D and high CV risk                      | 26.9 per 1000 patient-<br>years (Canagliflozin)<br>vs. 31.5 per 1000<br>patient-years<br>(Placebo) | 0.86 (0.75 - 0.97)[4]    |
| DECLARE-TIMI 58<br>(Dapagliflozin) | 17,160 patients with<br>T2D and ASCVD or<br>multiple risk factors | 8.8% (Dapagliflozin)<br>vs. 9.4% (Placebo)                                                         | 0.93 (0.84 - 1.03)[5]    |

**Table 2: Hospitalization for Heart Failure (HHF)** 



| Trial (Drug)                       | Patient Population                                                | Hospitalization for<br>Heart Failure                                                             | Hazard Ratio (95%<br>CI) |
|------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------------------------|
| VERTIS CV<br>(Ertugliflozin)       | 8,246 patients with<br>T2D and established<br>ASCVD               | 2.5% (Ertugliflozin) vs.<br>3.6% (Placebo)                                                       | 0.70 (0.54 - 0.90)[6][7] |
| EMPA-REG OUTCOME (Empagliflozin)   | 7,020 patients with T2D and high CV risk                          | 2.7% (Empagliflozin)<br>vs. 4.1% (Placebo)                                                       | 0.65 (0.50 - 0.85)[2]    |
| CANVAS Program<br>(Canagliflozin)  | 10,142 patients with<br>T2D and high CV risk                      | 5.5 per 1000 patient-<br>years (Canagliflozin)<br>vs. 8.7 per 1000<br>patient-years<br>(Placebo) | 0.67 (0.52 - 0.87)[4]    |
| DECLARE-TIMI 58<br>(Dapagliflozin) | 17,160 patients with<br>T2D and ASCVD or<br>multiple risk factors | 2.5% (Dapagliflozin)<br>vs. 3.3% (Placebo)                                                       | 0.73 (0.61 - 0.88)[5]    |

Table 3: Cardiovascular and All-Cause Mortality

| Trial (Drug)                       | Patient Population                                                | Cardiovascular<br>Death       | All-Cause Mortality           |
|------------------------------------|-------------------------------------------------------------------|-------------------------------|-------------------------------|
| VERTIS CV<br>(Ertugliflozin)       | 8,246 patients with<br>T2D and established<br>ASCVD               | HR: 0.92 (0.77 - 1.11)        | HR: 0.92 (0.77 - 1.10)<br>[8] |
| EMPA-REG OUTCOME (Empagliflozin)   | 7,020 patients with<br>T2D and high CV risk                       | HR: 0.62 (0.49 - 0.77)        | HR: 0.68 (0.57 - 0.82)<br>[2] |
| CANVAS Program<br>(Canagliflozin)  | 10,142 patients with T2D and high CV risk                         | HR: 0.87 (0.72 - 1.06)<br>[4] | HR: 0.87 (0.74 - 1.01)        |
| DECLARE-TIMI 58<br>(Dapagliflozin) | 17,160 patients with<br>T2D and ASCVD or<br>multiple risk factors | HR: 0.98 (0.82 - 1.17)        | HR: 0.93 (0.82 - 1.04)        |



## Experimental Protocols of Key Cardiovascular Outcome Trials

A detailed understanding of the trial methodologies is crucial for the interpretation of their findings.

### **VERTIS CV (Ertugliflozin)**

The eValuation of **ERTugliflozin** Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) was a multicenter, double-blind, randomized, placebo-controlled trial.[9][10]

- Participants: 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[9]
- Intervention: Patients were randomly assigned to receive ertugliflozin 5 mg, ertugliflozin
   15 mg, or placebo once daily, in addition to standard of care.[9]
- Primary Outcome: The primary composite outcome was major adverse cardiovascular events (MACE), defined as a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[1] The trial was designed to first test for noninferiority of ertugliflozin to placebo.
- Key Secondary Outcomes: Included a composite of death from cardiovascular causes or hospitalization for heart failure.[1]
- Follow-up: The median follow-up duration was 3.5 years.[1]

### **Comparator Trial Protocols (Brief Overview)**

- EMPA-REG OUTCOME (Empagliflozin): This trial randomized 7,020 patients with type 2 diabetes and a high risk of cardiovascular events to receive either 10 mg or 25 mg of empagliflozin, or placebo, once daily.[2] The primary composite outcome was the same as in VERTIS CV.
- CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS
  and CANVAS-R, with a total of 10,142 participants with type 2 diabetes and a high
  cardiovascular risk.[8] Patients were assigned to receive canagliflozin or placebo. The



primary outcome was the composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[8]

DECLARE-TIMI 58 (Dapagliflozin): This was the largest of the SGLT2 inhibitor
cardiovascular outcome trials, enrolling 17,160 patients with type 2 diabetes who had or
were at risk for atherosclerotic cardiovascular disease.[11] It had two co-primary efficacy
endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.
[11]

### Visualizing the Path to Cardiovascular Outcomes Assessment

The following diagram illustrates the general workflow for assessing the cardiovascular outcomes of a new therapeutic agent like **ertugliflozin** in a large-scale clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cardiovascular, Renal, and Metabolic Outcomes of Dapagliflozin Versus Placebo in a Primary Cardiovascular Prevention Cohort: Analyses From DECLARE-TIMI 58 | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 2. Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients American College of Cardiology [acc.org]
- 4. INVOKANA® (canagliflozin) Significantly Reduces the Combined Risk of Cardiovascular Death, Myocardial Infarction and Stroke in the CANVAS Program [prnewswire.com]
- 5. ajmc.com [ajmc.com]
- 6. Dapagliflozin Effect on Cardiovascular Events—Thrombolysis in Myocardial Infarction 58 -American College of Cardiology [acc.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial American College of Cardiology [acc.org]
- 10. Cardiorenal outcomes with ertugliflozin assessed according to baseline glucose-lowering agent: An analysis from VERTIS CV PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapagliflozin Gets Partial Win in DECLARE-TIMI 58 | tctmd.com [tctmd.com]
- To cite this document: BenchChem. [Comparative analysis of the cardiovascular outcomes of Ertugliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433122#comparative-analysis-of-the-cardiovascular-outcomes-of-ertugliflozin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com